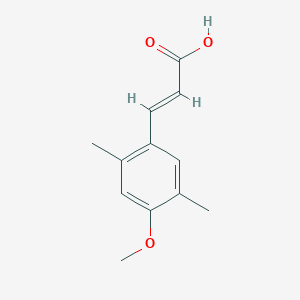

![molecular formula C24H25ClN6 B2467545 N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946348-56-7](/img/structure/B2467545.png)

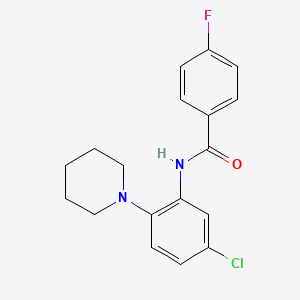

N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a derivative of the pyrazolo[3,4-d]pyrimidine class of compounds . Pyrazolo[3,4-d]pyrimidines have been explored for their potential as antitubercular agents . They have also been studied for their antitumor activities .

Synthesis Analysis

The synthesis of similar compounds involves the use of appropriate amines dissolved in isopropanol, to which concentrated HCl is added . The mixtures are then refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to other pyrazolo[3,4-d]pyrimidine derivatives. These compounds typically have aromatic, aryl, and alkyl substitutions at various positions of the 7-deazapurine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the use of appropriate amines, isopropanol, and concentrated HCl . The mixtures are refluxed for a certain period, allowed to reach room temperature, and water is added to precipitate out the products .Applications De Recherche Scientifique

Molecular Structure and Hydrogen Bonding Patterns

N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, as part of the pyrazolo[3,4-d]pyrimidine family, shows varying hydrogen bonding patterns and molecular conformations depending on its substitution and hydration status. Structures of these compounds reveal intricate hydrogen bonding in two and three dimensions, playing a crucial role in the crystalline formation and molecular interaction of these compounds (Trilleras et al., 2008).

Therapeutic and Pharmacological Potential

This compound derivatives have shown promise in therapeutic applications. Discovery and optimization of these compounds have led to novel CK1 inhibitors, indicating potential in treating cancer and various central nervous system disorders (Yang et al., 2012). Additionally, these derivatives exhibit affinity towards A1 adenosine receptors, which could have implications in designing drugs targeting the adenosine pathway (Harden et al., 1991).

Chemical Synthesis and Modification

The compound and its analogs undergo various chemical synthesis and modification processes. Techniques such as microwave irradiation and reactions under solvent-free conditions have been employed to synthesize pyrazolo[3,4-d]pyrimidine derivatives, showcasing the compound's adaptability in chemical synthesis (Al‐Zaydi, 2009).

Agrochemical Applications

Pyrazolo[3,4-d]pyrimidine-4-one derivatives, related to the compound , have been synthesized and tested for herbicidal activity, indicating potential agrochemical applications. Some derivatives showed significant inhibition activities against certain plant species, suggesting their use in developing new herbicides (Luo et al., 2017).

Mécanisme D'action

Target of Action

The primary target of N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a protein that plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .

Mode of Action

this compound interacts with its target, EGFR-TK, by inhibiting its activity . This inhibition results in a decrease in the proliferation of cancer cells, as EGFR-TK is often overexpressed in various types of cancers .

Biochemical Pathways

The inhibition of EGFR-TK by this compound affects various downstream pathways. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell survival and proliferation . By inhibiting EGFR-TK, this compound can disrupt these pathways and thus inhibit the growth and proliferation of cancer cells .

Pharmacokinetics

The compound’s effectiveness against cancer cells suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cancer cell proliferation and the induction of apoptosis . This is achieved through the inhibition of EGFR-TK and the subsequent disruption of downstream signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the cellular environment can influence the compound’s binding to its target .

Orientations Futures

The future directions for “N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” and similar compounds could involve further exploration of their potential as antitubercular agents and antitumor activities . Additionally, further studies could be conducted to optimize their drug-likeness and improve their efficacy .

Propriétés

IUPAC Name |

4-N-(4-chlorophenyl)-6-N-cycloheptyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6/c25-17-12-14-19(15-13-17)27-22-21-16-26-31(20-10-6-3-7-11-20)23(21)30-24(29-22)28-18-8-4-1-2-5-9-18/h3,6-7,10-16,18H,1-2,4-5,8-9H2,(H2,27,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUROWDYKQACTEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2467462.png)

![[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine;dihydrochloride](/img/structure/B2467467.png)

![2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine](/img/structure/B2467475.png)

![ethyl 2-imino-10-methyl-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2467476.png)

![2-Chloro-1-[3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decan-8-yl]ethanone](/img/structure/B2467480.png)

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2467482.png)

![6-Oxospiro[2.5]octane-1-carboxylic acid](/img/structure/B2467485.png)